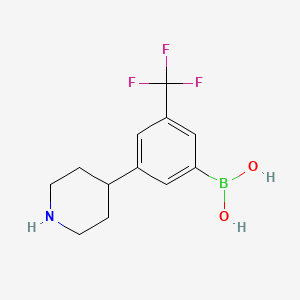
(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is an organoboronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a boronic acid moiety, making it a versatile building block in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Boronic Acid Formation: The boronic acid moiety is introduced through borylation reactions, typically using boronic acid pinacol esters as intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale borylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an appropriate solvent (e.g., ethanol).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds.
Wissenschaftliche Forschungsanwendungen
(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a molecular probe in biological systems, due to its ability to interact with various biomolecules.
Industry: Utilized in the production of advanced materials and polymers, owing to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and molecular probes . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Lacks the piperidine and trifluoromethyl groups, making it less versatile in certain applications.
(3-(Piperidin-4-yl)phenyl)boronic Acid: Similar structure but without the trifluoromethyl group, resulting in different chemical and biological properties.
(3-(Trifluoromethyl)phenyl)boronic Acid:
Uniqueness
(3-(Piperidin-4-yl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of the piperidine ring, trifluoromethyl group, and boronic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C12H15BF3NO2 |
|---|---|
Molekulargewicht |
273.06 g/mol |
IUPAC-Name |
[3-piperidin-4-yl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C12H15BF3NO2/c14-12(15,16)10-5-9(6-11(7-10)13(18)19)8-1-3-17-4-2-8/h5-8,17-19H,1-4H2 |
InChI-Schlüssel |
HDMMEIMUYFIVNS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1)C(F)(F)F)C2CCNCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072042.png)
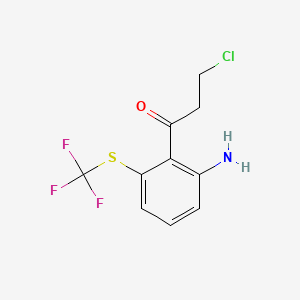
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
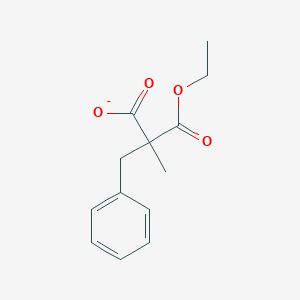



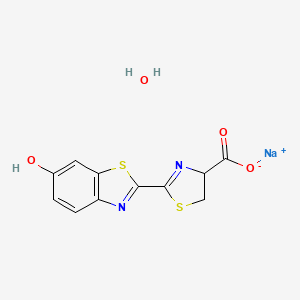
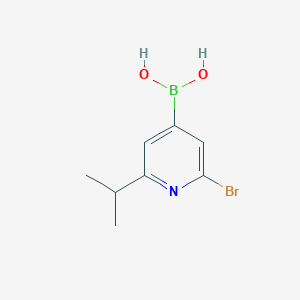
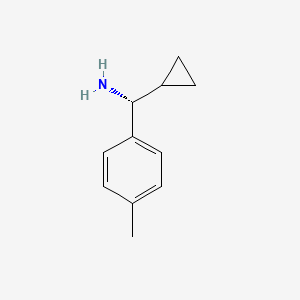
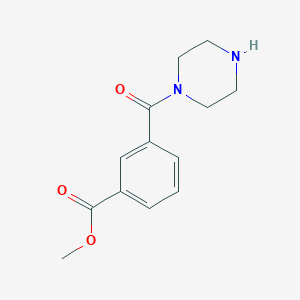

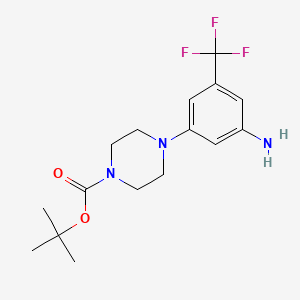
![7-methyl-9-(1,2,4-triazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B14072102.png)
